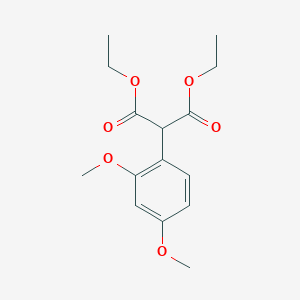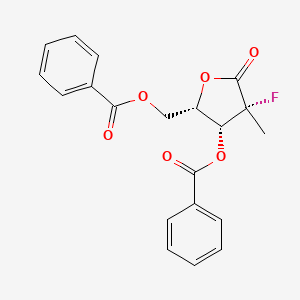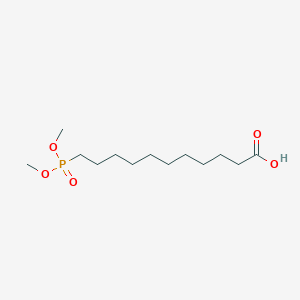
Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate is a chemical compound with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol It is an ester derivative of isoquinoline, characterized by the presence of ethyl, methoxy, and phenyl groups attached to the isoquinoline core
Vorbereitungsmethoden
The synthesis of Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of ethyl 3-oxo-3-phenylpropanoate and 6,7-dimethoxyisoquinoline in the presence of a base to form the desired ester . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, often involving catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The methoxy groups and phenyl ring can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes
Wirkmechanismus
The mechanism of action of Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:
Thiophene derivatives: Known for their applications in medicinal chemistry and material science, thiophene derivatives exhibit properties such as anticancer and anti-inflammatory activities. The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.
Eigenschaften
CAS-Nummer |
89242-43-3 |
|---|---|
Molekularformel |
C20H19NO4 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-4-25-20(22)16-10-14-11-17(23-2)18(24-3)12-15(14)19(21-16)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
HJIBOPNZOFCIEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)
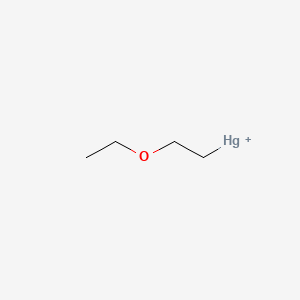


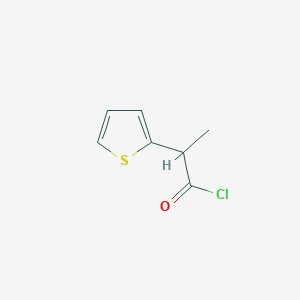

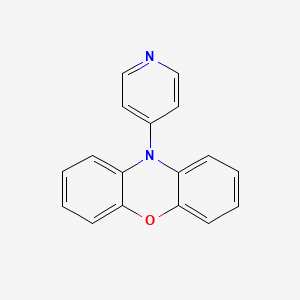


![[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)](/img/structure/B14127239.png)

